3-Bromo-3'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

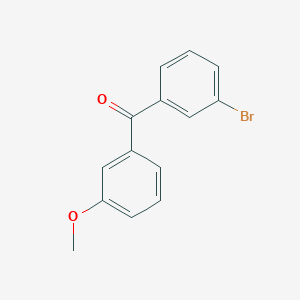

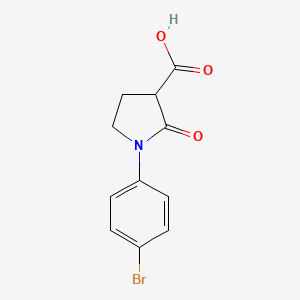

3-Bromo-3’-methoxybenzophenone, also known as (3-bromophenyl)(3-methoxyphenyl)methanone, is a chemical compound with the molecular weight of 291.14 . It is a cream-colored solid .

Molecular Structure Analysis

The InChI code for 3-Bromo-3’-methoxybenzophenone is 1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 . This indicates the presence of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Pharmaceutical Research

3-Bromo-3’-methoxybenzophenone: is gaining attention in pharmaceutical research due to its potential role in drug development. Its structural properties allow it to act as a precursor in the synthesis of various pharmacologically active compounds. For instance, derivatives of this compound have been studied for their antimicrobial activities against Gram-positive bacteria and yeast, showcasing its potential as a building block for new antibiotics .

Material Science

In the field of material science, 3-Bromo-3’-methoxybenzophenone is utilized for its chemical properties that can enhance the performance of materials. It can be incorporated into polymers to improve their stability against UV radiation, making them suitable for outdoor applications. Additionally, its bromine component is useful in flame retardant formulations.

Electronics

The compound’s applications extend to the electronics industry, where it can be used in the synthesis of organic semiconductors. These semiconductors are crucial for developing organic light-emitting diodes (OLEDs) and other electronic devices. The methoxy group in the compound can influence the electronic properties of the resulting materials, potentially leading to more efficient electronic components.

Analytical Chemistry

3-Bromo-3’-methoxybenzophenone: serves as a standard or reference compound in analytical chemistry. Its distinct spectral properties allow it to be used in calibrating instruments like NMR (Nuclear Magnetic Resonance) and mass spectrometers, ensuring accurate measurements in various chemical analyses .

Environmental Studies

This compound’s brominated structure makes it a candidate for studying the environmental impact of brominated organic compounds. Research can focus on its biodegradability, persistence in the environment, and potential effects on wildlife and ecosystems.

Chemical Education

Due to its interesting chemical structure, 3-Bromo-3’-methoxybenzophenone can be used in educational settings to teach students about organic synthesis and reaction mechanisms. It provides a practical example of how substituents like bromine and methoxy groups affect the reactivity and properties of benzophenone derivatives .

Safety and Hazards

3-Bromo-3’-methoxybenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including eye and face protection, should be worn when handling this chemical .

Mecanismo De Acción

Target of Action

Benzophenone derivatives are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Benzophenone derivatives can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets .

Biochemical Pathways

Benzophenone derivatives can potentially influence various biochemical pathways due to their ability to interact with different biological targets .

Result of Action

The effects would likely depend on the specific biological targets that the compound interacts with and the nature of these interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-3’-methoxybenzophenone . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.

Propiedades

IUPAC Name |

(3-bromophenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQLWOJNDBFINH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373706 |

Source

|

| Record name | 3-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-methoxybenzophenone | |

CAS RN |

750633-66-0 |

Source

|

| Record name | 3-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)